molecular formula C29H33N5O3 B2930832 5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326860-28-9

5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2930832
CAS RN: 1326860-28-9
M. Wt: 499.615
InChI Key: VSQMRSKIQNPSDA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . The compound also contains a pyrazolo[1,5-a]pyrazin-4-one group, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of applications, including pharmaceuticals, agrochemicals, and dyes.


Chemical Reactions Analysis

The reactivity of a compound is determined by its molecular structure, particularly the functional groups present. Piperazine rings, for example, are often involved in reactions with acids and bases, and can undergo N-alkylation .

Scientific Research Applications

The compound , known by its chemical names “5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” and “5-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one”, has potential applications in various scientific research fields. Below is a comprehensive analysis focusing on six unique applications, each with a detailed section.

Serotonin Receptor Inhibition

This compound has been identified as a potential inhibitor of the 5-HT1A receptor . The 5-HT1A receptor is a subtype of serotonin receptor implicated in several neurological processes, including anxiety, depression, and the regulation of mood. The compound’s affinity for this receptor suggests it could be valuable in the development of new treatments for psychiatric disorders.

Antimicrobial Activity

Compounds with the piperazine moiety have been shown to exhibit antimicrobial properties . This suggests that the compound could be synthesized and tested for its efficacy against various bacterial strains, potentially leading to new antibacterial agents.

Cancer Research

Piperazine derivatives have been explored for their cytotoxic activity against various cancer cell lines . The compound could be part of a library of molecules tested for their ability to inhibit the growth of cancer cells, contributing to the discovery of novel chemotherapeutic agents.

Neurodegenerative Diseases

The structural features of this compound suggest it may cross the blood-brain barrier , making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its potential to interact with central nervous system receptors could lead to new insights into the management of these conditions.

Enzyme Inhibition

Molecular docking studies have indicated that similar compounds can act as inhibitors for certain enzymes . This compound could be investigated for its ability to bind to and inhibit enzymes that are relevant in disease pathways, offering a method to regulate biological processes.

GPCR-Related Drug Discovery

Given that a significant number of drugs target G protein-coupled receptors (GPCRs) , this compound’s interaction with the 5-HT1A receptor, a member of the GPCR family, underscores its potential in drug discovery efforts aimed at treating a wide range of diseases.

properties

IUPAC Name

5-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O3/c1-21(2)22-7-9-23(10-8-22)26-20-27-29(36)33(17-18-34(27)30-26)12-11-28(35)32-15-13-31(14-16-32)24-5-4-6-25(19-24)37-3/h4-10,17-19,21,26-27,30H,11-16,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJDHQHMEAZDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

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